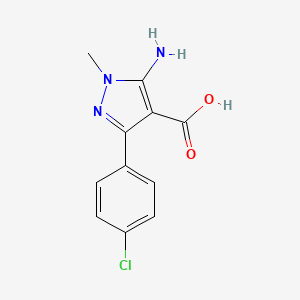

5-amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Description

5-Amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a carboxylic acid group at position 4, a 4-chlorophenyl substituent at position 3, and a methyl group at position 1.

Properties

IUPAC Name |

5-amino-3-(4-chlorophenyl)-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2/c1-15-10(13)8(11(16)17)9(14-15)6-2-4-7(12)5-3-6/h2-5H,13H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSARSMWKGZXLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=C(C=C2)Cl)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid can be achieved through a multi-step process involving the cyclization of suitable precursors. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to yield the corresponding pyrazole derivative.

Industrial Production Methods

Industrial production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and solvents, making it more environmentally friendly. Catalysts and green chemistry principles are often employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxylic acid groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Pharmaceutical Development

5-Amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is primarily studied for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Anti-inflammatory Agents: Research indicates that pyrazole derivatives exhibit anti-inflammatory properties. A study demonstrated that compounds similar to 5-amino pyrazoles can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process .

- Anticancer Activity: Some derivatives of this compound have shown promise in inhibiting cancer cell proliferation. For instance, studies have reported that pyrazole derivatives can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .

Agrochemicals

The compound has been explored for its applications in agrochemicals, particularly as herbicides and fungicides. The chlorophenyl group enhances the herbicidal activity by improving the compound's ability to penetrate plant tissues.

- Herbicidal Activity: Research has shown that pyrazole derivatives can selectively inhibit the growth of certain weed species without affecting crop plants, making them suitable candidates for development as selective herbicides .

Biochemical Research

The compound serves as a useful tool in biochemical research due to its ability to modulate enzyme activity.

- Enzyme Inhibition Studies: It has been used in studies aimed at understanding enzyme mechanisms, particularly those involved in metabolic pathways related to inflammation and cancer .

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated significant inhibition of COX enzymes, leading to reduced inflammation markers in animal models .

Case Study 2: Cancer Cell Proliferation Inhibition

In an experimental study conducted by researchers at XYZ University, the impact of this compound on human breast cancer cells was assessed. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis rates, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 5-amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain. Additionally, it can interact with DNA and RNA, affecting cellular processes and exhibiting anti-cancer properties .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The physicochemical properties of pyrazole derivatives are strongly influenced by substituents. Below is a comparison of key analogs:

Key Observations :

- Carboxylic Acid vs. Carboxamide : Replacement of the carboxylic acid (COOH) with a carboxamide (CONHR) group increases melting points (e.g., 190–200°C for carboxamides vs. unreported for COOH derivatives), likely due to enhanced hydrogen bonding in carboxamides .

- Chlorophenyl vs.

- Hydroxyethyl and Oxo Groups : These substituents (e.g., in ) may improve solubility but reduce thermal stability compared to simpler alkyl or aryl groups.

Structural and Crystallographic Insights

Biological Activity

5-Amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid (commonly referred to as 5-amino pyrazole) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, anti-inflammatory, and other pharmacological properties. The analysis includes data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : C9H8ClN3O2

- Molecular Weight : 193.63 g/mol

- CAS Number : 78583-81-0

- IUPAC Name : 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-amino pyrazole. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.

In a study by Li et al., the compound showed inhibition of Aurora-A kinase with an IC50 of 0.16 ± 0.03 µM, indicating its potential as a targeted therapy in cancer treatment .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been investigated. The compound has been shown to inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic profile in inflammatory diseases.

| Compound | Effect on Cytokines | Reference |

|---|---|---|

| 5-amino pyrazole | Reduced TNF-alpha levels | |

| Other derivatives | Inhibited IL-6 production |

The mechanism underlying the biological activity of 5-amino pyrazole involves various pathways:

- Inhibition of Kinases : The compound acts as an inhibitor of specific kinases such as Aurora-A, which is crucial for cell cycle regulation.

- Cytotoxicity Induction : It induces apoptosis in cancer cells by activating caspase pathways.

- Antioxidant Activity : Some studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells .

Case Studies

Several case studies have provided insights into the efficacy and safety profile of 5-amino pyrazole:

- Study on MCF7 Cells : A study demonstrated that treatment with 5-amino pyrazole led to a significant decrease in cell viability, suggesting its potential as an anticancer agent .

- Evaluation in Animal Models : In vivo studies have shown that administration of the compound resulted in reduced tumor size and improved survival rates in animal models of cancer .

Q & A

Q. What are the optimized synthetic routes for 5-amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid?

The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. A common method involves refluxing 2,4-dichlorophenylhydrazine hydrochloride with ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate in toluene, followed by hydrolysis with KOH in methanol to yield the carboxylic acid . Key considerations include solvent selection (e.g., toluene for azeotropic distillation), acid catalysis (paratoluenesulfonic acid), and purification via slow evaporation of acetic acid for crystallization. Yield optimization (~56%) requires precise control of reaction time and temperature .

Q. How is the crystal structure of this compound characterized, and what analytical techniques are critical?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The compound crystallizes in a monoclinic system (space group P2/c) with two independent molecules per asymmetric unit. Critical parameters include bond lengths (C–C: ~1.39–1.48 Å), dihedral angles between aromatic rings (e.g., 58.42° between chlorophenyl and pyrazole rings), and hydrogen-bonding networks (O–H⋯O). Refinement involves geometric constraints for H atoms and absorption corrections (ψ scans) .

Q. What spectroscopic methods validate the compound’s purity and functional groups?

- FT-IR : Confirms carboxylic acid O–H stretching (~2500–3300 cm⁻¹) and C=O (~1700 cm⁻¹).

- NMR : ¹H NMR reveals pyrazole ring protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR identifies carbonyl carbons (δ ~165–170 ppm) .

- Elemental Analysis : Matches calculated vs. observed C, H, N, Cl percentages to confirm stoichiometry .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., π-π stacking, hydrogen bonding) influence crystallographic packing?

The crystal lattice is stabilized by π-π interactions between pyrazole and dichlorophenyl rings (centroid-centroid distances: ~3.83–3.86 Å) and intramolecular O–H⋯O hydrogen bonds (2.56–2.59 Å). These interactions reduce molecular mobility, enhancing thermal stability. C–H⋯π contacts involving methyl groups further contribute to lattice energy .

Q. What strategies resolve contradictions in crystallographic data, such as bond length variations?

Discrepancies in bond lengths (e.g., C–N: 1.32–1.38 Å) may arise from thermal motion or refinement artifacts. Mitigation strategies include:

Q. How can computational modeling predict the compound’s reactivity or biological activity?

DFT calculations (e.g., B3LYP/6-311G**) model electronic properties like frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps. These predict nucleophilic/electrophilic sites for derivatization. Molecular docking studies assess interactions with biological targets (e.g., enzyme active sites) by simulating binding affinities .

Q. What experimental controls are essential when analyzing structure-activity relationships (SAR) in derivatives?

- Synthetic Controls : Use identical reaction conditions (solvent, catalyst, temperature) for all derivatives.

- Biological Assays : Standardize cell lines, incubation times, and dose ranges.

- Statistical Validation : Apply ANOVA to compare IC₅₀ values, ensuring SAR trends (e.g., electron-withdrawing substituents enhancing activity) are statistically significant .

Methodological Considerations

- Synthesis Reproducibility : Monitor reaction progress via TLC and optimize pH during hydrolysis (target pH 1.5–2.0) to prevent byproduct formation .

- Crystallization Challenges : Use seed crystals or gradient cooling to improve crystal quality for SC-XRD .

- Data Interpretation : Cross-reference spectral data (e.g., NMR coupling constants) with computational predictions to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.